1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-naphthylsulfonyl)piperazine
Overview
Description
1-(bicyclo[221]hept-5-en-2-ylmethyl)-4-(2-naphthylsulfonyl)piperazine is a complex organic compound that features a unique combination of a bicyclic structure and a naphthylsulfonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-naphthylsulfonyl)piperazine typically involves multiple steps:
Formation of the bicyclic intermediate: The bicyclo[2.2.1]hept-5-en-2-ylmethyl group can be synthesized through a Diels-Alder reaction involving cyclopentadiene and an appropriate dienophile.
Attachment to piperazine: The bicyclic intermediate is then reacted with piperazine under suitable conditions to form the desired bicyclic piperazine derivative.
Sulfonylation: The final step involves the introduction of the naphthylsulfonyl group. This can be achieved by reacting the bicyclic piperazine derivative with 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-naphthylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-naphthylsulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its structural properties could be exploited in the design of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-naphthylsulfonyl)piperazine involves its interaction with specific molecular targets. The naphthylsulfonyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine: Lacks the naphthylsulfonyl group, making it less hydrophobic and potentially less potent in biological applications.
4-(2-naphthylsulfonyl)piperazine: Lacks the bicyclic structure, which may affect its binding affinity and specificity.
Uniqueness
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-naphthylsulfonyl)piperazine is unique due to the combination of its bicyclic structure and naphthylsulfonyl group. This combination provides a balance of hydrophobic and hydrophilic properties, enhancing its potential interactions with various biological targets and making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-naphthalen-2-ylsulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c25-27(26,22-8-7-18-3-1-2-4-19(18)15-22)24-11-9-23(10-12-24)16-21-14-17-5-6-20(21)13-17/h1-8,15,17,20-21H,9-14,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOQEFNFJZOKDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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